molecular formula C18H20O5 B12819063 Ethene;2,3,7,8-tetramethoxydibenzofuran

Ethene;2,3,7,8-tetramethoxydibenzofuran

Cat. No.: B12819063
M. Wt: 316.3 g/mol
InChI Key: HXWJLMIMVPPPGZ-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethoxydibenzofuran (CAS: 109881-52-9, C₁₆H₁₆O₅) is a methoxy-substituted dibenzofuran derivative. It is structurally characterized by two fused benzene rings linked via a furan oxygen atom, with four methoxy (-OCH₃) groups at positions 2, 3, 7, and 7. This substitution pattern distinguishes it from other dibenzofuran analogs, such as chlorinated or alkylated variants. The compound is commercially available as a research chemical (e.g., Shanghai PI Chemicals Ltd., Product ID: PI-19052) and is utilized in organic synthesis and pharmacological studies .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethene;2,3,7,8-tetramethoxydibenzofuran

InChI

InChI=1S/C16H16O5.C2H4/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3;1-2/h5-8H,1-4H3;1-2H2

InChI Key

HXWJLMIMVPPPGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC.C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-tetramethoxydibenzofuran typically involves the bromination and iodination of 3,4,3′,4′-tetramethyldiphenyl ether to form 2,2′-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 2,3,7,8-tetramethyldibenzofuran . The structure of the compound can be confirmed through alternative synthesis methods involving 2,2′-dinitro and 2,2′-diamino-4,5,4′,5′-tetramethyldiphenyls .

Industrial Production Methods

Industrial production methods for 2,3,7,8-tetramethoxydibenzofuran are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-tetramethoxydibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of intermediates with O−O bonds, while reduction with lithium aluminum hydride can yield reduced derivatives of the compound.

Scientific Research Applications

2,3,7,8-tetramethoxydibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,7,8-tetramethoxydibenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of intermediates that can interact with various biomolecules. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Chlorinated Dibenzofurans and Dioxins

Chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), share a similar dibenzofuran/dioxin backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Substituents Key Properties Toxicity Relative to TCDD
2,3,7,8-Tetramethoxydibenzofuran -OCH₃ (electron-donating) Higher solubility in polar solvents; lower environmental persistence Not studied
2,3,7,8-TCDF -Cl (electron-withdrawing) High lipophilicity; bioaccumulative; environmental persistence 0.1–0.5
2,3,7,8-TCDD -Cl (electron-withdrawing) Extreme toxicity; binds aryl hydrocarbon receptor (AhR); induces CYP450 1.0 (reference)

Mechanistic Insights :

  • Chlorinated derivatives (e.g., TCDD, TCDF) exhibit high toxicity due to AhR binding, leading to dysregulation of xenobiotic-metabolizing enzymes like aryl hydrocarbon hydroxylase (AHH). TCDD is ~30,000× more potent than 3-methylcholanthrene in AHH induction .

Comparison with Other Methoxy-Substituted Dibenzofurans

1,3,7,9-Tetramethoxydibenzofuran, a positional isomer, is synthesized via cyclization of hexamethoxybiphenyl precursors.

Benzofuran Derivatives

Simple benzofurans, such as 2,3-benzofuran, lack the fused ring system and substituent complexity of dibenzofurans. They exhibit lower molecular weight, higher volatility, and distinct metabolic pathways (e.g., epoxidation) .

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